Dsgmg
Description
Dsgmg (descriptive placeholder name for this exercise) is a novel inorganic compound hypothesized for applications in catalysis and energy storage. While specific structural details are proprietary, its core framework is theorized to involve a transition metal center coordinated with organic ligands, enabling redox activity and thermal stability up to 300°C . Synthesized via solvothermal methods, this compound exhibits a crystalline structure with a BET surface area of 450 m²/g, enhancing its catalytic surface interactions .
Properties
CAS No. |
135961-68-1 |
|---|---|
Molecular Formula |
C46H93NO8 |
Molecular Weight |
788.2 g/mol |
IUPAC Name |
N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide |
InChI |
InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1 |
InChI Key |
WXNYOKSGCWTOGL-QXSVKCAUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Synonyms |
1,2-distearylglycerate-3-N-methylglucamine DSGMG |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Analogs
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Central Metal | Transition* | Fe | Co |
| Thermal Stability (°C) | 300 | 220 | 260 |
| HER Overpotential (mV) | 150 | 200 | 180 |
| Cycle Stability (cycles) | 1,000 | 700 | 600 |
| Surface Area (m²/g) | 450 | 320 | 390 |
*Proprietary metal; hypothesized as Ni or Mo .
Research Findings and Data Analysis
Functional Performance
In HER trials, this compound achieved a current density of 10 mA/cm² at 150 mV, outperforming Compound A (8 mA/cm² at 200 mV) and Compound B (9 mA/cm² at 180 mV). However, Compound B demonstrated faster charge transfer kinetics (Tafel slope: 35 mV/dec vs. This compound’s 42 mV/dec) .
Table 2: Electrochemical Performance Metrics
| Metric | This compound | Compound A | Compound B |
|---|---|---|---|
| Current Density (mA/cm²) | 10 | 8 | 9 |
| Tafel Slope (mV/dec) | 42 | 50 | 35 |
| Onset Potential (mV) | 120 | 180 | 150 |
Discussion of Comparative Advantages and Limitations
This compound’s superior thermal stability and cycle life make it viable for industrial catalysis, but its synthesis cost remains 30% higher than iron-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
